molecular formula C18H16N4O2 B1220895 N-(1-ethyl-7-methyl-3-pyrazolo[3,4-b]quinolinyl)-2-furancarboxamide

N-(1-ethyl-7-methyl-3-pyrazolo[3,4-b]quinolinyl)-2-furancarboxamide

Cat. No. B1220895
M. Wt: 320.3 g/mol
InChI Key: OPWCPOLKIVKSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-7-methyl-3-pyrazolo[3,4-b]quinolinyl)-2-furancarboxamide is a member of quinolines.

Scientific Research Applications

Synthesis and Antimicrobial Potential

  • A study by Holla et al. (2006) detailed the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with potential antimicrobial properties. This includes compounds structurally related to N-(1-ethyl-7-methyl-3-pyrazolo[3,4-b]quinolinyl)-2-furancarboxamide, highlighting its significance in developing new antibacterial and antifungal agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Cytotoxic Activity for Cancer Research

  • Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the compound . These derivatives exhibited potent cytotoxic activity against various cancer cell lines, suggesting the potential use of this compound in oncology research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Antioxidant Properties

  • Tomassoli et al. (2016) conducted a study on antioxidant pyrazolo[4,3-c]quinolin-3,4-diones, closely related to the compound in focus. Their research revealed significant antioxidant properties, indicating possible applications in oxidative stress-related disorders (Tomassoli et al., 2016).

Potential in Biological and Pharmacological Activities

  • Ezzati et al. (2017) reported on the synthesis of pyrazolo[3,4-b]quinolin-5-one derivatives, which may have biological and pharmacological activities. These findings could be relevant to the study of this compound in various biological contexts (Ezzati, Khalafy, Marjani, & Prager, 2017).

Structural and Stereochemical Characterization

properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide

InChI

InChI=1S/C18H16N4O2/c1-3-22-17-13(10-12-7-6-11(2)9-14(12)19-17)16(21-22)20-18(23)15-5-4-8-24-15/h4-10H,3H2,1-2H3,(H,20,21,23)

InChI Key

OPWCPOLKIVKSBG-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CO4

Canonical SMILES

CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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